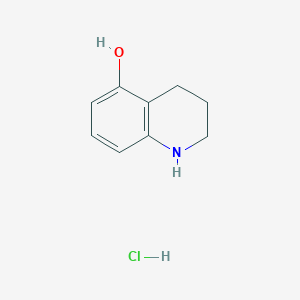
1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride is a chemical compound with the CAS Number: 1956386-43-8 . It has a molecular weight of 185.65 and its IUPAC name is 1,2,3,4-tetrahydro-5-quinolinol hydrochloride . The compound is an off-white solid .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of ongoing research. Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C9H12ClNO . The InChI code for this compound is 1S/C9H11NO.ClH/c11-9-5-1-4-8-7 (9)3-2-6-10-8;/h1,4-5,10-11H,2-3,6H2;1H .Physical And Chemical Properties Analysis
This compound is an off-white solid . The compound has a molecular weight of 185.65 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Regioselective Synthesis : The compound plays a role in the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols through cyclization processes. This cyclization proceeds via alkylideneaminyl radical intermediates, indicating its utility in complex organic syntheses (Uchiyama et al., 1998).
Synthesis of Tetrahydrothienoquinolin-5-ol Derivatives : It's used in synthesizing 4-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-5-ol derivatives, indicating its role in producing structurally diverse chemical entities (Song & Seo, 2007).
Application in Chemosensors
Colorimetric Chemosensor : This compound is used in the development of colorimetric chemosensors for detecting ions like Cu(2+) and CN(-) in aqueous media. Its ability to exhibit color changes in the presence of these ions highlights its potential in environmental monitoring and safety applications (You et al., 2015).
Sensing of Cyanide in Aqueous Solution : Another application is in the selective sensing of cyanide in aqueous solutions. The compound's structure enables it to undergo color changes specifically in response to cyanide ions, which can be critical for environmental and industrial monitoring (Na et al., 2014).
Corrosion Inhibition
Corrosion Inhibition in Steel : Derivatives of this compound are explored as corrosion inhibitors for steel in acidic mediums. Their effectiveness in protecting steel surfaces from corrosion emphasizes its potential in industrial applications, especially in material preservation (El faydy et al., 2021).
Anti-corrosion Properties : Other studies also highlight the anti-corrosion performance of related quinoline derivatives for mild steel, indicating a broader application of this class of compounds in corrosion prevention (Douche et al., 2020).
Miscellaneous Applications
Synthesis of Novel Compounds : Its involvement in synthesizing novel fused tricyclic quinolone systems and tetrahydropyranoquinolin-5-one derivatives showcases its versatility in creating new chemical entities with potential pharmaceutical or material applications (Carniaux et al., 1997); (Lei et al., 2011).
Spectroscopic Characterization and Aggregation Properties : The compound's derivatives are analyzed for spectroscopic characterization and aggregation properties, crucial for understanding its behavior in various solvents and conditions (Bıyıklıoğlu & Acar, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroquinolin-5-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-9-5-1-4-8-7(9)3-2-6-10-8;/h1,4-5,10-11H,2-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBFNEPIEHFOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2O)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1433199.png)
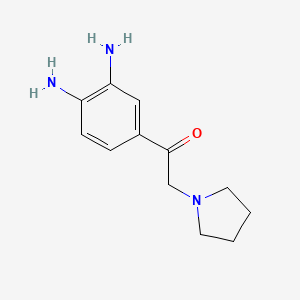
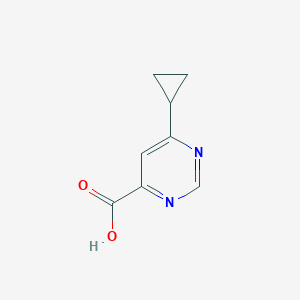
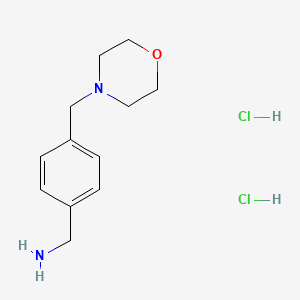

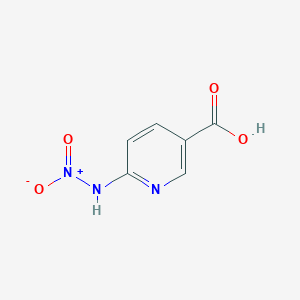
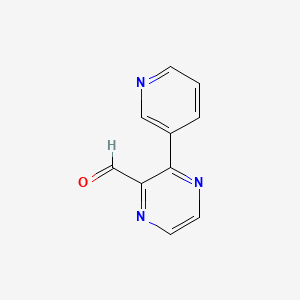

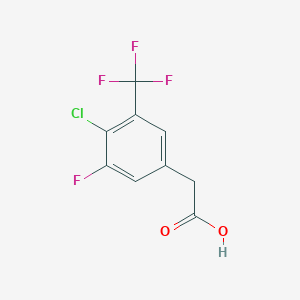
![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1433212.png)
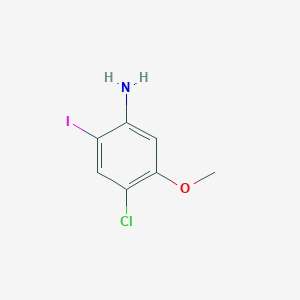
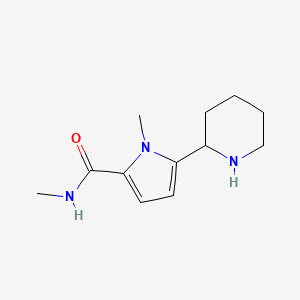
![3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide](/img/structure/B1433216.png)